Product packaging for L-Lysine, L-prolyl-L-alanyl-(Cat. No.:CAS No. 532959-76-5)

L-Lysine, L-prolyl-L-alanyl-

Cat. No.: B8672390
CAS No.: 532959-76-5
M. Wt: 314.38 g/mol
InChI Key: FYQSMXKJYTZYRP-DCAQKATOSA-N
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Description

Contextualizing the Study of Short Peptides and Oligopeptides

Short peptides and oligopeptides, chains of two to twenty amino acids, are fundamental molecules in biochemistry and molecular biology. nih.govnih.gov Their study provides a bridge between the properties of individual amino acids and the complex functions of large proteins. Unlike larger protein structures, the smaller size of oligopeptides often allows for easier synthesis and modification, making them valuable tools for research. They can be designed to mimic or inhibit specific protein-protein interactions, offering insights into cellular signaling and metabolic pathways. Research in this area is robust, as short peptides are considered promising candidates for pharmacotherapy and drug delivery due to advantages like high tissue specificity and potentially lower immunogenicity compared to larger molecules. nih.govnih.gov

Significance of Tripeptides in Biological Systems and Biochemical Processes

Tripeptides, consisting of three amino acids linked by peptide bonds, represent a significant class of oligopeptides. nih.gov They are involved in a multitude of biological processes, including hormone regulation, cell signaling, and maintaining protein stability. nih.gov The specific sequence of the three amino acids dictates the tripeptide's unique three-dimensional structure and, consequently, its biological function. nih.gov For instance, some tripeptides act as neurotransmitters or hormones, while others exhibit antioxidant or anti-inflammatory effects. nih.gov Their ability to be absorbed through peptide transporter systems in the intestine also makes them subjects of interest in nutritional and pharmaceutical research. nih.govnih.gov

Historical Perspective and Initial Identification in Research Contexts

While a definitive first synthesis or isolation of L-Prolyl-L-Alanyl-L-Lysine as a standalone tripeptide is not clearly documented in early literature, the significance of the Pro-Ala-Lys sequence can be traced back to studies on fibrinogen degradation. A notable 1984 study by Be-Eli, et al., investigated a pentapeptide, Ala-Arg-Pro-Ala-Lys, which is liberated during the plasmin-mediated breakdown of fibrinogen. nih.gov This pentapeptide was found to increase microvascular permeability in both rat and human skin, highlighting the biological activity of a peptide containing the Pro-Ala-Lys motif. nih.gov This early work established that peptide fragments containing this sequence, generated during physiological processes like fibrinolysis, could elicit specific biological responses.

Current Landscape and Emerging Research Trajectories for L-Prolyl-L-Alanyl-L-Lysine (PAK)

The current research landscape for L-Prolyl-L-Alanyl-L-Lysine is prominently focused on its potential as a therapeutic agent, particularly in the field of thrombosis. A significant 2008 study by Gong, et al., synthesized PAK and investigated its coordination with copper (II) ions. frontiersin.org This research demonstrated that the resulting complex, [Cu(II)-Pro-Ala-Lys], not only possessed thrombolytic (clot-dissolving) activity but also exhibited vasodilation (blood vessel widening) properties. frontiersin.org The study found that coordination with copper led to a remarkable increase in thrombolytic activity both in vitro and in vivo. frontiersin.org

This line of research has continued, with recent patent applications further exploring the therapeutic potential of PAK. For example, a 2021 patent application describes a pharmaceutical composition containing a conjugate of the thrombolytic peptide Pro-Ala-Lys and a tetrahydroisoquinoline compound, intended for thrombolytic therapies. google.com These developments suggest that the primary emerging research trajectory for PAK is in the design of novel cardiovascular drugs that combine thrombolytic and vasodilatory effects. The Pro-Ala-Lys sequence is being leveraged as a key component in creating more effective and multi-functional therapeutic agents. frontiersin.orggoogle.com

Detailed Research Findings

The 2008 study by Gong, et al. provides the most detailed investigation into the biological activity of L-Prolyl-L-Alanyl-L-Lysine (PAK). The researchers synthesized PAK and five other analogous tripeptides to study the effects of coordinating them with Copper (II).

Synthesis and Characterization: The tripeptides were synthesized, and their coordination with Cu(II) was confirmed using UV and circular dichroism (CD) spectra, as well as electrospray ionization mass spectrometry (ESI-MS). frontiersin.org The study found that this coordination led to the self-assembly of nanoparticles. frontiersin.org

Thrombolytic Activity: The research team evaluated the thrombolytic activity of the copper-coordinated peptides. The results indicated a significant enhancement of this activity compared to the peptides alone or copper chloride.

Compound/ComplexIn Vitro Thrombolytic Activity (Increase Factor)In Vivo Thrombolytic Activity (Increase Factor)
[Cu(II)-Pro-Ala-Lys]~3000-fold~10-fold
Data sourced from Gong, et al. (2008). frontiersin.org

Vasodilatory Effects: A key finding of the study was the additional biological activity observed in the copper-peptide complex. The [Cu(II)-Pro-Ala-Lys] complex demonstrated vasodilatory effects, which is a beneficial property for a thrombolytic agent as it can help improve blood flow. frontiersin.org This dual-action capability marks a significant finding in the research of this tripeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26N4O4 B8672390 L-Lysine, L-prolyl-L-alanyl- CAS No. 532959-76-5

Properties

CAS No.

532959-76-5

Molecular Formula

C14H26N4O4

Molecular Weight

314.38 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C14H26N4O4/c1-9(17-13(20)10-6-4-8-16-10)12(19)18-11(14(21)22)5-2-3-7-15/h9-11,16H,2-8,15H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t9-,10-,11-/m0/s1

InChI Key

FYQSMXKJYTZYRP-DCAQKATOSA-N

SMILES

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1

Origin of Product

United States

Synthesis and Biosynthesis of L Prolyl L Alanyl L Lysine Pak

Chemical Synthesis Methodologies for L-Prolyl-L-Alanyl-L-Lysine (PAK)

The chemical synthesis of PAK involves the sequential formation of amide (peptide) bonds between its constituent amino acids: proline, alanine (B10760859), and lysine (B10760008). To ensure the correct sequence and prevent unwanted side reactions, this process requires the use of protecting groups for the reactive amine and carboxyl groups of the amino acids, as well as the side chain of lysine.

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides like PAK. nih.gov This technique involves building the peptide chain sequentially while the C-terminal amino acid is anchored to an insoluble polymer resin. nih.gov The widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a prime example.

The synthesis of PAK via Fmoc-SPPS would proceed as follows:

Resin Loading: The C-terminal amino acid, L-Lysine, with its α-amino group protected by Fmoc and its side-chain amino group protected by a Boc (tert-butyloxycarbonyl) group (Fmoc-Lys(Boc)-OH), is anchored to a solid support, such as 2-chlorotrityl chloride resin.

Fmoc Deprotection: The Fmoc group on the lysine residue is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), exposing the free α-amino group.

Coupling: The next amino acid, Fmoc-L-Ala-OH, is activated by a coupling reagent and added to the resin, forming a peptide bond with the deprotected lysine.

Repetition: The deprotection and coupling cycle is repeated with Fmoc-L-Pro-OH to complete the tripeptide sequence on the resin.

Cleavage and Deprotection: Finally, the completed peptide is cleaved from the resin, and the side-chain protecting group (Boc on lysine) is simultaneously removed using a strong acid, commonly a cocktail containing 95% Trifluoroacetic Acid (TFA). uniprot.org

The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Cycle for L-Prolyl-L-Alanyl-L-Lysine (Fmoc Strategy)
StepProcedureKey ReagentsResin-Bound Intermediate
1Loading of First Amino AcidFmoc-Lys(Boc)-OH, DIPEA, 2-Cl-Trt ResinFmoc-Lys(Boc)-Resin
2Fmoc Deprotection20% Piperidine in DMFH₂N-Lys(Boc)-Resin
3Coupling of Second Amino AcidFmoc-Ala-OH, Coupling Reagent (e.g., HATU)Fmoc-Ala-Lys(Boc)-Resin
4Fmoc Deprotection20% Piperidine in DMFH₂N-Ala-Lys(Boc)-Resin
5Coupling of Third Amino AcidFmoc-Pro-OH, Coupling Reagent (e.g., HATU)Fmoc-Pro-Ala-Lys(Boc)-Resin
6Final Fmoc Deprotection20% Piperidine in DMFH₂N-Pro-Ala-Lys(Boc)-Resin
7Cleavage and Side-Chain Deprotection95% Trifluoroacetic Acid (TFA)H₂N-Pro-Ala-Lys-OH (PAK)

Solution-phase synthesis, also known as liquid-phase synthesis, is the classical method where reactions are carried out in a homogeneous solution. While more labor-intensive due to the need for purification of intermediates after each step, it is highly scalable.

The synthesis of PAK in solution would involve:

Protection of the N-terminus of proline (e.g., with a Boc group) and the C-terminus of lysine (e.g., as a methyl ester). The lysine side chain must also be protected (e.g., with a benzyloxycarbonyl, Z, group).

Coupling of the protected proline and alanine using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC). ebi.ac.uk

Purification of the resulting dipeptide.

Selective deprotection of either the N-terminus or C-terminus of the dipeptide.

Coupling of the dipeptide with the appropriately protected lysine.

Final deprotection of all protecting groups to yield the final PAK tripeptide. nih.gov

The success of peptide synthesis, particularly for sequences containing sterically hindered amino acids like proline, relies on the choice of coupling reagents and protecting groups. uniprot.orgnih.gov

Coupling Reagents: These reagents activate the carboxylic acid group of the incoming amino acid to facilitate peptide bond formation. Modern coupling reagents are designed to be highly efficient, minimize side reactions, and suppress racemization. nih.gov

Carbodiimides: DCC and DIC (N,N'-Diisopropylcarbodiimide) are classical reagents. ebi.ac.uknih.gov

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly reactive and popular in SPPS due to their speed and efficiency. ebi.ac.uktandfonline.com

Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful reagent known for its high coupling efficiency. ebi.ac.uknih.gov

Protecting Groups: Orthogonal protecting groups are essential, allowing for the removal of one type of group without affecting another. uniprot.org

α-Amino Protection: Fmoc (cleaved by base) and Boc (cleaved by acid) are the two most common N-terminal protecting groups. uniprot.org

Lysine Side-Chain Protection: The ε-amino group of lysine is typically protected with acid-labile groups like Boc or the more acid-sensitive Trt (Trityl) group to prevent branching. nih.gov

Common Coupling Reagents and Protecting Groups for PAK Synthesis
CategoryCompoundAbbreviationPrimary Use / Cleavage Condition
Coupling Reagents1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHighly efficient amide bond formation.
N,N'-DicyclohexylcarbodiimideDCCUsed in both solution and solid-phase synthesis.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPStrong phosphonium salt coupling reagent.
Protecting Groups9-fluorenylmethyloxycarbonylFmocα-Amino protection; cleaved by piperidine.
tert-butyloxycarbonylBocα-Amino or Lysine side-chain protection; cleaved by strong acid (e.g., TFA).
Trityl (triphenylmethyl)TrtLysine side-chain protection; cleaved by mild acid.

Enzymatic methods for peptide synthesis offer high specificity and operate under mild, environmentally friendly conditions, avoiding the need for extensive protecting group chemistry. Enzymes like proteases (used in reverse) or ligases can catalyze peptide bond formation. ebi.ac.uk

Research has shown that an L-amino acid ligase from Pseudomonas syringae can effectively synthesize dipeptides such as L-prolyl-L-alanine (Pro-Ala) and L-prolyl-L-lysine (Pro-Lys). mdpi.com This indicates a strong potential for a chemo-enzymatic approach where these dipeptides could be synthesized enzymatically and then ligated to the third amino acid through a subsequent enzymatic or chemical step to form PAK. Additionally, enzymes like papain have been used for the chemo-enzymatic polymerization of L-lysine and L-alanine, further demonstrating the utility of enzymes in forming peptide bonds involving these residues. nih.gov

Biosynthesis and Metabolic Origins of L-Prolyl-L-Alanyl-L-Lysine (PAK)

There is no known direct metabolic pathway for the de novo biosynthesis of the tripeptide PAK. Small oligopeptides in nature are typically produced in one of two ways: non-ribosomal peptide synthesis (NRPS) or the proteolytic cleavage of larger, ribosomally synthesized proteins. The most probable biological origin of PAK is through the breakdown of larger precursor proteins.

The Pro-Ala-Lys sequence can be found within the primary structure of various proteins across different organisms. The release of the PAK tripeptide would require the action of specific proteases that can cleave peptide bonds on either side of the sequence.

A notable example is the giant muscle protein Titin , which contains a PEVK domain rich in proline, glutamate, valine, and lysine. Within this domain, there are repeated motifs, including the PPAK (Pro-Pro-Ala-Lys) motif, indicating that sequences containing Pro-Ala-Lys are components of this protein. nih.gov

The enzymatic release of PAK from a larger polypeptide is a complex process. Trypsin, a common protease, typically cleaves after lysine and arginine residues. However, it is generally inhibited from cleaving when a proline follows the lysine (a Lys-Pro bond). Conversely, other enzymes, such as Lysyl endopeptidase (Lys-C) , are highly specific and can efficiently hydrolyze lysyl bonds, including the Lys-Pro linkage. mdpi.com Furthermore, metalloendopeptidases known as LysN specifically cleave at the N-terminal side of lysine residues. The coordinated action of various endo- and exopeptidases could therefore result in the precise excision of the PAK tripeptide from a precursor protein. Studies have also confirmed that the Pro-Ala-Lys-OH sequence itself acts as a pharmacophore, or active site, for thrombolytic activity in larger peptides, highlighting its biological relevance as a distinct motif. nih.gov

Involvement in Microbial or Cellular Pathways (e.g., related to L-Lysine, L-Proline, L-Alanine metabolism)

The constituent amino acids of L-Prolyl-L-Alanyl-L-Lysine (PAK)—L-proline, L-alanine, and L-lysine—are integral to various microbial and cellular metabolic pathways. Their individual metabolic fates provide insight into the potential biosynthetic origins and catabolic routes of the tripeptide itself.

In microorganisms, L-lysine is synthesized via two primary, independently evolved pathways: the diaminopimelate (DAP) pathway, prevalent in bacteria and plants, and the α-aminoadipate (AAA) pathway, found in fungi and some archaea. cabidigitallibrary.org The DAP pathway is of particular interest as its penultimate compound, meso-diaminopimelate, is a key cross-linking amino acid in the peptidoglycan cell wall of many Gram-negative bacteria, while lysine serves a similar role in most Gram-positive bacteria. cabidigitallibrary.org Microbial degradation of L-lysine can also occur through various routes, including decarboxylation to cadaverine. mdpi.com

Microbial metabolism can significantly contribute to the host's amino acid pool. In vivo studies have demonstrated that microbially derived lysine is absorbed and incorporated into host proteins. mdpi.com Furthermore, amino acids like lysine, proline, and alanine are actively transported into microbial cells. For instance, the bacterium Acinetobacter johnsonii possesses distinct transport systems for the uptake of L-alanine, L-lysine, and L-proline, driven by a proton motive force. nih.gov The uptake of alanine and lysine is coupled to a proton gradient, whereas proline uptake is dependent on a sodium ion gradient. nih.gov

Within cellular metabolism, these amino acids serve as building blocks for proteins and as metabolic intermediates. ifeet.org Proline, for example, can be synthesized from glutamate and, in turn, can be catabolized back to glutamate. genome.jp Alanine is readily synthesized from pyruvate via transamination, linking its metabolism directly to glycolysis and gluconeogenesis. Lysine is an essential amino acid in mammals, meaning it must be obtained from the diet, and its degradation is a multi-step process. The metabolic pathways of these individual amino acids are well-established, as detailed in databases like the KEGG PATHWAY Database. genome.jp

Table 1: Involvement of Constituent Amino Acids in Microbial and Cellular Pathways
Amino AcidKey Metabolic PathwaysSignificanceReference
L-LysineDiaminopimelate (DAP) pathway (bacteria), α-Aminoadipate (AAA) pathway (fungi), Lysine degradation (e.g., to cadaverine)Essential amino acid for humans, component of bacterial cell walls, precursor for bioactive molecules. cabidigitallibrary.orgmdpi.com
L-ProlineBiosynthesis from glutamate, catabolism to glutamate, Arginine and proline metabolismStructural component of proteins (e.g., collagen), osmoprotectant. genome.jpresearchgate.net
L-AlanineAlanine, aspartate and glutamate metabolism; biosynthesis from pyruvateDirectly linked to carbohydrate metabolism (glycolysis/gluconeogenesis). nih.gov

Putative Enzymatic Formation and Cleavage Mechanisms

The formation of the peptide bonds in L-Prolyl-L-Alanyl-L-Lysine (Pro-Ala-Lys) is catalyzed by ribosomes during protein synthesis. However, smaller peptides can also be formed through the activity of specific peptide ligases or by the reverse action of proteases under certain conditions. mdpi.com Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes found in bacteria and fungi that can synthesize peptides with diverse structures, though the synthesis of a simple tripeptide like PAK via this mechanism is less common than that of more complex secondary metabolites. mdpi.com

The enzymatic cleavage of PAK is more extensively studied and is primarily carried out by proteases or peptidases. The specificity of these enzymes is dictated by the amino acid residues at and around the scissile peptide bond.

Cleavage at the Prolyl-Alanyl Bond (Pro-Ala): Enzymes known as post-proline cleaving enzymes (PPCEs) are specialized in hydrolyzing peptide bonds on the C-terminal side of proline residues. nih.govencyclopedia.pub These enzymes are found across all domains of life and belong to various peptidase families, with the serine peptidase family S9 (prolyl oligopeptidases) being a prominent example. nih.govencyclopedia.pub Some PPCEs, such as prolyl endopeptidase, may also accept alanine at the P1 position (the residue N-terminal to the cleavage site), suggesting they could potentially cleave the Pro-Ala bond. expasy.org For instance, Strawberry mottle virus glutamic peptidase is known to cleave at Pro-Ala/Lys sites. nih.govencyclopedia.pub Recent studies have also shown that certain PPCEs, like Aspergillus niger prolyl endopeptidase (AnPEP), can cleave after both proline and alanine. acs.org

Cleavage at the Alanyl-Lysyl Bond (Ala-Lys): The peptide bond following an alanine residue is susceptible to cleavage by a variety of less specific endopeptidases. However, the specificity is often more strongly influenced by the residue in the P1 position.

Cleavage at the C-terminus of Lysine: The peptide bond C-terminal to a lysine residue is a primary target for trypsin-like serine proteases. expasy.org Trypsin, a key digestive enzyme, exhibits high specificity for cleaving after positively charged residues, namely lysine and arginine, unless the following residue is proline. expasy.org Enterokinase is another serine protease with high specificity, recognizing the sequence -(Asp)4-Lys- and cleaving after the lysine residue. researchgate.net Therefore, if PAK were part of a larger peptide chain, the bond following lysine would be a prime target for trypsin-like enzymes. Aminopeptidases could also cleave the N-terminal proline, while carboxypeptidases could remove the C-terminal lysine.

The enzymatic mechanism for many proteases, such as serine proteases, involves a catalytic triad of amino acid residues in the active site (e.g., Ser-His-Asp). wikipedia.org This triad facilitates a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the peptide bond, leading to the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed to release the cleaved peptide fragments. wikipedia.org

Degradation Pathways and Stability Studies of L-Prolyl-L-Alanyl-L-Lysine (PAK)

The stability and degradation of a peptide are crucial determinants of its biological half-life and function. This involves susceptibility to enzymatic breakdown and inherent chemical stability.

Proteolytic Hydrolysis and Protease Specificity

The degradation of L-Prolyl-L-Alanyl-L-Lysine (PAK) in a biological system is predominantly governed by proteolytic hydrolysis. The susceptibility of its peptide bonds to various proteases depends on the enzyme's specific recognition motifs.

Aminopeptidases: These exopeptidases can sequentially cleave amino acids from the N-terminus. The N-terminal proline of PAK could be a target for specific aminopeptidases.

Carboxypeptidases: These enzymes remove amino acids from the C-terminus. The C-terminal lysine of PAK would be susceptible to carboxypeptidases, particularly those that prefer basic residues.

Endopeptidases: These proteases cleave internal peptide bonds. The specificity of endopeptidases is critical for determining which bond in PAK would be hydrolyzed first.

Trypsin-like proteases: As mentioned, these enzymes specifically cleave C-terminal to lysine or arginine. expasy.org A tripeptide containing L-lysine would be susceptible to cleavage by trypsin. rsc.org

Post-Proline Cleaving Enzymes (PPCEs): These enzymes, including prolyl endopeptidase, would target the Pro-Ala bond. expasy.org Proline-endopeptidase preferentially cleaves at the C-terminal side of proline residues in peptides that are generally not larger than 30 amino acids. expasy.org

Other Proteases: Enzymes like thrombin have a strict preference for proline at the P2 position (the second residue N-terminal to the cleavage site). pnas.org While thrombin primarily cleaves after arginine, this highlights the importance of proline in determining protease specificity. pnas.org Plasmin, another key protease, shows a preference for lysine at the P1 position. pnas.org

The sequence of PAK itself has been studied in the context of thrombolytic activity, where both the amino acid composition and the specific Pro-Ala-Lys sequence were found to be crucial, indicating it acts as a specific recognition motif or pharmacophore. nih.gov

Table 2: Protease Specificity for Sequences Related to L-Prolyl-L-Alanyl-L-Lysine
Protease Family/ExamplePrimary Cleavage Site/Recognition MotifPotential Action on PAKReference
Trypsin-like Serine ProteasesC-terminal to Lysine (K) or Arginine (R)Cleavage of a larger peptide C-terminal to the Lys residue of the PAK sequence. expasy.orgrsc.org
Post-Proline Cleaving Enzymes (PPCEs)C-terminal to Proline (P); some also accept Alanine (A)Hydrolysis of the Pro-Ala peptide bond. nih.govexpasy.orgacs.org
AminopeptidasesN-terminal residueCleavage of the N-terminal Proline. rsc.org
CarboxypeptidasesC-terminal residueCleavage of the C-terminal Lysine. rsc.org

Intracellular Fate and Turnover in Model Organisms

Once inside a cell, a small peptide like PAK would be subject to the cellular machinery responsible for peptide and protein turnover. The primary source of intracellular peptides is the degradation of larger proteins by the proteasome, a large protein complex that breaks down ubiquitinated proteins into smaller peptides. nih.gov

These proteasome-generated peptides can have several fates:

Complete Hydrolysis: Most peptides are rapidly broken down into their constituent amino acids by a variety of intracellular peptidases, including tripeptidyl peptidases and aminopeptidases. nih.gov These amino acids then enter the cell's amino acid pool to be reused for new protein synthesis or other metabolic processes.

Biological Activity: A subset of intracellular peptides can escape complete degradation and exert biological functions. nih.gov They can act as signaling molecules or modulate protein-protein interactions.

Antigen Presentation: In vertebrates, peptides generated by the proteasome can be transported into the endoplasmic reticulum, loaded onto Major Histocompatibility Complex (MHC) class I molecules, and presented on the cell surface for recognition by the immune system. nih.gov

The intracellular half-life of small peptides is generally short due to the high activity of cytosolic peptidases. The specific sequence of a peptide influences its stability. For example, the presence of a proline residue can confer some resistance to certain peptidases. Strategies to enhance the intracellular stability of therapeutic peptides include modifications like cyclization or the incorporation of non-natural amino acids. mdpi.com

Short peptide sequences can also act as signals for intracellular sorting and trafficking, guiding proteins to specific compartments like the lysosome for degradation or back to the plasma membrane for recycling. nih.gov While PAK itself is not a known signaling motif, this highlights a potential fate for peptides within the cell.

Molecular Structure, Conformation, and Dynamics of L Prolyl L Alanyl L Lysine Pak

Experimental Structural Elucidation of L-Prolyl-L-Alanyl-L-Lysine (PAK)

The precise three-dimensional structure of a peptide can be determined through a combination of experimental techniques, each providing unique insights into its solid-state and solution-state conformations.

X-ray Crystallography for Solid-State Structures

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. In this method, a crystalline form of the peptide is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the positions of the atoms can be inferred.

While specific crystallographic data for L-Prolyl-L-Alanyl-L-Lysine is not widely available in public databases, general principles of peptide crystallography can be applied. A crystal structure of PAK would reveal precise bond lengths, bond angles, and torsion angles of the peptide backbone and its side chains in the solid state. It would also provide information on the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal lattice. For instance, studies on other lysine-containing peptides have been completed using powder X-ray diffraction. nih.govresearchgate.netcardiff.ac.uk Similarly, X-ray diffraction has been used to study alanine-containing complexes. mdpi.com The presence of the proline residue would likely influence the packing of the molecules in the crystal, potentially leading to distinct crystalline forms or polymorphs.

Table 1: Key Parameters Obtainable from X-ray Crystallography of a Peptide Crystal

ParameterDescriptionSignificance for PAK Structure
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.Defines the overall packing arrangement of the PAK molecules in the solid state.
Space Group The set of symmetry operations that describe the arrangement of molecules within the unit cell.Provides insights into the symmetry of the crystalline environment.
Atomic Coordinates The x, y, and z coordinates of each atom in the asymmetric unit.Allows for the precise determination of bond lengths, bond angles, and torsion angles.
Torsion Angles (φ, ψ, ω) The dihedral angles that define the conformation of the peptide backbone.Crucial for understanding the secondary structure and overall fold of the PAK molecule.
Hydrogen Bonding Network The pattern of hydrogen bonds between donor and acceptor atoms within and between PAK molecules.Reveals the key interactions that stabilize the crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of molecules in solution. For peptides like PAK, NMR can provide information on the average conformation and the flexibility of the molecule in a particular solvent.

Proton (¹H) NMR is a key technique used in the structural analysis of peptides. researchgate.net Various NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to assign the resonances of all the protons in the peptide. NOESY is particularly powerful as it provides information about protons that are close in space, which can be used to determine the three-dimensional structure of the peptide. For instance, specific NOEs can help define the relative orientation of the amino acid side chains and the conformation of the peptide backbone. The chemical shifts of the amide protons are also sensitive to their environment and can indicate the presence of hydrogen bonds. wisc.edu

Carbon-¹³ NMR relaxation data has been used to determine dipolar auto- and cross-correlation times for di- and tripeptides to analyze lysine (B10760008) side-chain motional dynamics. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by a chiral molecule. In the context of peptides, CD is highly sensitive to the secondary structure of the peptide backbone.

The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) is dominated by the absorption of the peptide bonds. Different secondary structures, such as α-helices, β-sheets, and random coils, give rise to characteristic CD spectra. While a tripeptide like PAK is too short to form stable α-helices or β-sheets on its own, its CD spectrum can still provide valuable information about its conformational preferences. For example, the presence of a polyproline II (PPII) helix, a common conformation for proline-rich sequences, can be detected by CD spectroscopy. nih.govmdpi.com The CD spectrum of PAK would likely be a weighted average of the spectra of the different conformations it adopts in solution.

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary StructureWavelength of Maxima (nm)Wavelength of Minima (nm)
α-Helix ~192~208, ~222
β-Sheet ~195~218
Random Coil ~212~195
Polyproline II Helix ~228~206

Conformational Analysis and Rigidity of L-Prolyl-L-Alanyl-L-Lysine (PAK)

The conformational landscape of PAK is largely dictated by the unique properties of its constituent amino acids, particularly the proline residue.

Influence of the Proline Residue on Peptide Backbone Conformation

The proline residue is unique among the 20 proteinogenic amino acids because its side chain is cyclized back onto the peptide backbone, forming a pyrrolidine (B122466) ring. sci-hub.senih.gov This cyclic structure imposes significant constraints on the backbone torsion angle phi (φ), restricting it to a narrow range of values (typically around -60°). nih.gov This rigidity dramatically reduces the conformational freedom of the peptide backbone at the proline residue. embopress.org

Side-Chain Dynamics and Rotamer Preferences

The alanine (B10760859) side chain consists of a single methyl group, making it small and non-polar. researchgate.net This simplicity allows for considerable rotational freedom around the Cα-Cβ bond (the χ1 torsion angle). The preferred rotameric conformations for alanine are those that minimize steric clashes with the peptide backbone.

The lysine side chain is longer and more flexible, consisting of a four-carbon chain terminating in an amino group. nih.gov This side chain has multiple rotatable bonds (χ1, χ2, χ3, χ4, and χ5), leading to a large number of possible conformations. The conformation of the lysine side chain is influenced by a variety of factors, including steric interactions, intramolecular hydrogen bonding, and interactions with the solvent. nih.gov In aqueous solution, the positively charged amino group of the lysine side chain will be solvated by water molecules, which will influence its conformational preferences. mdpi.com

Hydrogen Bonding Networks and Intramolecular Interactions

The peptide backbone itself provides opportunities for hydrogen bonding, with the carbonyl oxygen atoms (C=O) acting as hydrogen bond acceptors and the amide hydrogen atoms (N-H) as donors. In peptides, these interactions can lead to the formation of stable secondary structures. ncert.nic.in However, the presence of proline introduces a significant constraint. Due to its cyclic pyrrolidine side chain, proline lacks a hydrogen on its amide nitrogen when it is part of a peptide bond, preventing it from acting as a hydrogen bond donor at that position. This often induces kinks or turns in the peptide chain.

The side chains of the constituent amino acids also play a crucial role. The lysine residue features a long, flexible side chain terminating in a primary amino group (-NH2), which is protonated (-NH3+) at physiological pH. This positively charged group can act as a strong hydrogen bond donor, forming interactions with backbone carbonyl groups. Conversely, the electrostatic repulsion between the charged lysine side chains can be a destabilizing force, particularly in peptides with multiple lysine residues, which can hinder the formation of compact helical structures. nih.gov Theoretical studies on amino acid peptides have identified various types of intramolecular hydrogen bonds, including those that can be characterized as favorable or non-favorable based on their geometry and energetic contribution. researchgate.net

Key intramolecular interactions within the PAK tripeptide include:

Backbone-Backbone: Hydrogen bonds can form between the C=O of Proline and the N-H of Lysine, or the C=O of Alanine and the N-H of Lysine, potentially leading to turn-like structures such as β-turns.

Backbone-Side Chain: The terminal amino group of the lysine side chain is a key player, capable of forming hydrogen bonds with the carbonyl oxygen of either the proline or alanine residue.

Electrostatic Interactions: The positive charge on the lysine side chain can interact with the partial negative charges on the carbonyl oxygen atoms, but can also lead to repulsive forces if other positive charges are nearby in a larger peptide context. nih.gov

Computational and Theoretical Modeling of L-Prolyl-L-Alanyl-L-Lysine (PAK)

Computational modeling is an indispensable tool for exploring the molecular behavior of peptides like PAK, providing insights that are often inaccessible through experimental methods alone.

Molecular Dynamics (MD) Simulations for Conformational Ensembles

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. americanpeptidesociety.org For a peptide like PAK, MD simulations can map its conformational landscape, revealing the different shapes the molecule can adopt and the likelihood of it existing in each state. By simulating the peptide in a virtual environment, such as in explicit water, researchers can observe folding events, identify stable and transient structures, and understand the thermodynamics of its conformational transitions. americanpeptidesociety.orgnih.gov

Table 1: Typical Parameters for an MD Simulation of a Tripeptide

Parameter Typical Value/Setting Purpose
Force Field AMBER, CHARMM, GROMOS Describes the potential energy and forces between atoms.
Solvent Model Explicit (e.g., TIP3P) or Implicit (e.g., GB/SA) Represents the aqueous environment. Explicit models are more accurate but computationally expensive. plos.org
Simulation Time Nanoseconds (ns) to Microseconds (µs) The duration of the simulation, which needs to be long enough to observe relevant conformational changes. wustl.edu
Temperature ~300 K Simulates physiological conditions.
Pressure 1 atm Simulates standard atmospheric pressure.
Ensemble NVT (Canonical) or NPT (Isothermal-Isobaric) Defines the thermodynamic variables that are kept constant during the simulation.

Quantum Mechanical (QM) Calculations and Hybrid QM/MM Approaches for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations offer a higher level of theory to investigate the electronic structure of molecules. nih.gov Unlike the classical approximations of MD force fields, QM methods solve the Schrödinger equation to provide a detailed description of electron distribution, molecular orbitals, and reaction pathways. For the PAK peptide, QM methods such as Density Functional Theory (DFT) are used to:

Accurately determine the geometric parameters of the peptide bonds, including deviations from planarity which are influenced by local conformation. nih.gov

Calculate the relative energies of different conformers with high precision, helping to validate the energy landscapes generated by MD simulations. researchgate.netrsc.org

Predict spectroscopic properties, such as infrared spectra, which can be directly compared with experimental data. researchgate.net

Investigate chemical reactivity, for example, by calculating the pKa of the lysine side chain or modeling the mechanism of peptide bond hydrolysis. optibrium.com

The computational cost of QM methods is very high, limiting their application to relatively small systems or short timescales. To address this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are often used. In a QM/MM simulation of PAK interacting with another molecule, the reactive center (e.g., the peptide bond being cleaved) could be treated with QM, while the rest of the system is modeled using the more efficient MM force field.

Table 2: Comparison of Common Computational Chemistry Methods for Peptides

Method Strengths Weaknesses Typical Application for PAK
Molecular Mechanics (MM) Computationally fast; suitable for large systems and long simulations. Less accurate; relies on pre-defined parameters (force fields). Exploring conformational ensembles over nanoseconds to microseconds.
Quantum Mechanics (QM) Highly accurate; provides electronic structure details. Computationally very expensive; limited to small systems (~100s of atoms). Calculating precise energies of specific conformers; modeling chemical reactions. arxiv.org
Hybrid QM/MM Balances accuracy and computational cost. Requires careful setup of the QM/MM boundary. Studying enzymatic reactions involving a PAK substrate.

Docking Studies for Predictive Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For the PAK peptide, docking studies would be used to predict how it binds to a target protein. This is crucial for understanding its biological function and for designing peptide-based therapeutics.

The process involves placing the flexible PAK peptide into the binding site of a rigid or semi-flexible receptor protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on estimated binding affinity. The lysine residue, with its positive charge and hydrogen-bonding capacity, would likely be a critical determinant in guiding the peptide to binding pockets containing negatively charged amino acid residues like aspartate or glutamate. The rigid proline residue helps to pre-organize the peptide's conformation, potentially reducing the entropic penalty of binding.

Protein Folding and Stability Simulations of Peptides Containing PAK Motifs

Proline is well-known for its role as a "helix breaker" and its propensity to be found in β-turns, thereby directing the folding of the peptide chain. researchgate.net The stability of a peptide containing the PAK motif would be a balance of several factors: the turn-inducing nature of proline, the intrinsic helical propensity of alanine, and the influence of the charged lysine side chain. As noted previously, electrostatic repulsion from lysine residues can destabilize secondary structures. nih.gov Simulations can quantify these effects by calculating the free energy of folding and observing how mutations within the motif (e.g., replacing lysine with a neutral amino acid) affect the stability and folded structure. nih.gov Studies on related peptides have used techniques like hydrogen-deuterium exchange combined with mass spectrometry to experimentally measure the stability of different conformations, providing valuable data to validate simulation results. researchgate.net

Biochemical Interactions and Molecular Mechanisms of L Prolyl L Alanyl L Lysine Pak

Enzyme Substrate and Inhibitor Studies with L-Prolyl-L-Alanyl-L-Lysine (PAK)

The interaction of peptides like PAK with enzymes is a fundamental area of biochemical research. Such studies typically investigate whether the peptide can be cleaved by enzymes (acting as a substrate) or if it can interfere with an enzyme's activity (acting as an inhibitor).

Specificity Profiling against Proteases and Peptidases

To understand the metabolic fate and potential biological activity of PAK, it is crucial to determine its susceptibility to cleavage by various proteases and peptidases. These enzymes exhibit specificity for certain amino acid sequences. For instance, post-proline cleaving enzymes (PPCEs) are a class of proteases that specifically hydrolyze peptide bonds C-terminal to proline residues. nih.gov

A comprehensive specificity profile for PAK would involve incubating the tripeptide with a panel of proteases and peptidases, followed by analysis of the reaction products, typically using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Interactive Table: Hypothetical Specificity Profile of PAK against Various Proteases

Enzyme ClassSpecific EnzymePredicted Cleavage Site in Pro-Ala-LysRationale
Serine ProteaseTrypsinAfter Lysine (B10760008) (C-terminal)Trypsin typically cleaves after basic amino acid residues like lysine and arginine.
Serine ProteaseChymotrypsinNo significant cleavage expectedChymotrypsin prefers large hydrophobic residues (e.g., Phe, Trp, Tyr) at the P1 position.
Cysteine ProteasePapainBroad specificity, potential for cleavagePapain has broad specificity but can cleave various peptide bonds.
AminopeptidaseLeucine AminopeptidaseBetween Proline and Alanine (B10760859)Aminopeptidases cleave amino acids from the N-terminus of peptides.
Dipeptidyl PeptidaseDipeptidyl Peptidase IV (DPP-IV)After Alanine (N-terminal dipeptide)DPP-IV often cleaves after a proline or alanine residue at the penultimate position from the N-terminus.

Note: This table is illustrative and based on known protease specificities. Specific experimental data for PAK is not currently available.

Kinetic Characterization of Enzymatic Reactions

Should PAK be identified as a substrate for a particular enzyme, the next step would be to characterize the kinetics of the enzymatic reaction. This involves determining key parameters that describe the efficiency and affinity of the enzyme for the substrate. nih.gov

Michaelis-Menten Constant (Km): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

Maximum Velocity (Vmax): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

Catalytic Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Interactive Table: Hypothetical Kinetic Parameters for an Enzyme Acting on PAK

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Example Peptidase AL-Prolyl-L-Alanyl-L-LysineData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: This table is a template for presenting kinetic data. No experimental values for PAK have been found in the literature.

Identification and Analysis of Inhibitory or Activating Potentials

Peptides can also function as inhibitors or activators of enzymes. As an inhibitor, PAK could potentially block the active site of an enzyme, preventing the natural substrate from binding. The inhibitory potential is typically quantified by parameters such as:

Inhibition Constant (Ki): The dissociation constant for the binding of the inhibitor to the enzyme. A smaller Ki indicates a more potent inhibitor.

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

The type of inhibition (e.g., competitive, non-competitive, uncompetitive) would be determined through kinetic studies in the presence of varying concentrations of the substrate and PAK.

Receptor Binding and Ligand-Interaction Research Involving L-Prolyl-L-Alanyl-L-Lysine (PAK)

Peptides can exert biological effects by binding to specific receptors on the surface of cells, initiating signaling cascades. Research in this area would focus on identifying potential receptor targets for PAK and characterizing the binding interaction.

Characterization of Binding Affinities and Specificity

The affinity of a ligand (in this case, PAK) for a receptor is a measure of how tightly it binds. This is typically quantified by the dissociation constant (Kd) , which is the concentration of the ligand at which half of the receptors are occupied. A lower Kd value signifies a higher binding affinity.

Binding assays, such as radioligand binding assays or surface plasmon resonance (SPR), would be employed to determine the Kd of PAK for a range of receptors. Specificity would be assessed by comparing its binding to different receptor types.

Interactive Table: Hypothetical Receptor Binding Affinities for PAK

Receptor TargetLigandDissociation Constant (Kd) (nM)Assay Method
Example Receptor XL-Prolyl-L-Alanyl-L-LysineData Not AvailableData Not Available
Example Receptor YL-Prolyl-L-Alanyl-L-LysineData Not AvailableData Not Available

Note: This table is a template for presenting binding affinity data. No experimental values for PAK have been found.

Competitive Binding Assays with Analogs

Competitive binding assays are used to determine the binding affinity of a test compound by measuring its ability to displace a known labeled ligand from a receptor. In the context of PAK, this would involve using a labeled ligand known to bind to a specific receptor and then measuring the concentration of unlabeled PAK required to displace it.

Furthermore, synthetic analogs of PAK could be created by modifying its amino acid sequence (e.g., substituting one amino acid for another, altering the stereochemistry, or modifying the N- or C-terminus). These analogs would then be tested in competitive binding assays to understand the structure-activity relationship (SAR) – that is, how specific parts of the peptide's structure contribute to its binding affinity and specificity. This information is crucial for the rational design of more potent or selective ligands.

Modulation of Signal Transduction Pathways by L-Prolyl-L-Alanyl-L-Lysine (PAK)

Extensive searches of scientific databases did not yield specific studies detailing the modulation of signal transduction pathways by the isolated tripeptide L-Prolyl-L-Alanyl-L-Lysine. The following subsections reflect this lack of available data.

Cellular Signaling Cascade Involvement (e.g., phosphorylation events)

There is currently no specific scientific literature available that describes the involvement of L-Prolyl-L-Alanyl-L-Lysine in cellular signaling cascades. Research detailing its ability to induce or inhibit phosphorylation events, or to interact with key signaling proteins such as kinases or phosphatases, has not been identified. Consequently, no data tables on specific phosphorylation targets or modulated pathways can be provided.

Influence on Gene Expression and Protein Synthesis

Detailed research findings on the influence of L-Prolyl-L-Alanyl-L-Lysine on gene expression and protein synthesis are not available in the current body of scientific literature. Studies that would identify specific genes or proteins whose expression is upregulated or downregulated by this tripeptide have not been published. Therefore, it is not possible to present data on its effects on transcriptional or translational processes.

Interactions of L-Prolyl-L-Alanyl-L-Lysine (PAK) with Other Biomolecules

The specific interactions of L-Prolyl-L-Alanyl-L-Lysine with other biomolecules have not been a subject of detailed investigation in published research. The subsequent sections outline the absence of specific findings in this area.

Protein-Peptide Interaction Analysis

There are no specific protein-peptide interaction analyses for L-Prolyl-L-Alanyl-L-Lysine available in the scientific literature. While general principles of peptide-protein interactions are well-established, studies identifying specific protein binding partners, affinities (such as Kd values), or the structural basis of such interactions for the PAK tripeptide are absent. As a result, no data table of interacting proteins can be compiled.

DNA/RNA Binding Properties (if applicable)

No research has been found to suggest or investigate the DNA or RNA binding properties of L-Prolyl-L-Alanyl-L-Lysine. The chemical structure of this short peptide does not inherently suggest a strong propensity for direct nucleic acid binding, and no experimental evidence to this effect has been reported.

Membrane Interactions and Permeability Studies

Specific studies on the interaction of L-Prolyl-L-Alanyl-L-Lysine with cellular membranes or its permeability characteristics are not documented in the available literature. While the physicochemical properties of its constituent amino acids can be used for theoretical predictions, no empirical data from membrane interaction assays or cellular uptake and transport studies for the PAK tripeptide have been published.

Based on a comprehensive search of available scientific literature, there is a significant lack of specific research data concerning the biological roles and effects of the isolated tripeptide L-Prolyl-L-Alanyl-L-Lysine (PAK) corresponding to the detailed sections requested. The acronym "PAK" is frequently used in scientific literature to refer to p21-activated kinases, a family of enzymes involved in cell signaling, which are distinct from the tripeptide .

The available information is insufficient to provide detailed, scientifically accurate content for the majority of the requested subsections. One study notes the importance of the Pro-Ala-Lys-OH sequence for the thrombolytic activities of a larger peptide, Ala-Arg-Pro-Ala-Lys-OH (P6A), suggesting the tripeptide sequence acts as a pharmacophore, or the active part of the molecule. However, this finding does not provide data on the independent effects of the L-Prolyl-L-Alanyl-L-Lysine tripeptide on cellular growth, differentiation, uptake, or metabolism as outlined.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline due to the absence of specific research findings on L-Prolyl-L-Alanyl-L-Lysine for the requested biological roles.

Biological Roles and Effects of L Prolyl L Alanyl L Lysine Pak in Model Systems

Impact on Non-Human Organismal Physiology and Development (e.g., bacterial, plant, animal models)

Studies in Prokaryotic Systems

Research into the specific effects of the tripeptide L-Prolyl-L-Alanyl-L-Lysine on prokaryotes is limited. However, extensive studies on peptides containing its constituent amino acids—proline, alanine (B10760859), and particularly the positively charged lysine (B10760008)—shed light on their roles in interacting with and affecting bacterial systems. These studies primarily focus on antimicrobial peptides (AMPs), which are crucial components of the innate immune system across many species.

The positively charged lysine residue is especially important for the activity of many AMPs. nih.gov This is due to its ability to promote electrostatic attraction with the negatively charged components of microbial membranes, such as those found in bacteria. nih.gov The primary amino group of the lysine side chain confers a positive charge at physiological pH, enabling these electrostatic interactions. The nature of the positively charged residue can significantly influence antimicrobial efficacy. For instance, while both lysine and arginine carry a positive charge, the guanidinium (B1211019) group of arginine can form more hydrogen bonds than the amino group of lysine, which can affect the peptide's bacterial killing properties. nih.gov In many cases, the presence of lysine has been associated with a reduction in the antimicrobial activity of certain peptides compared to their arginine-containing counterparts. nih.govnih.gov

Proline's role in peptides affecting prokaryotes is often structural. Its unique cyclic structure introduces a "kink" or bend in the peptide backbone. acs.org This conformational rigidity can influence how the peptide interacts with and disrupts the bacterial membrane. Studies on α-helical peptides have shown that introducing proline residues decreases the helicity of the peptide, which in turn can modulate its biological activity. acs.org The ability of these peptides to permeabilize the cytoplasmic membrane of bacteria like Escherichia coli often decreases as the number of proline residues increases. acs.org

The table below summarizes findings on the effects of lysine- and proline-containing peptides on prokaryotic model systems.

Peptide/Component Prokaryotic System Observed Effect Reference
Lysine-containing peptidesEscherichia coliLysine's positive charge promotes electrostatic attraction with negatively charged bacterial membranes, contributing to membrane permeabilization. nih.gov nih.gov
Arginine-to-Lysine substituted peptidesE. coli, Staphylococcus aureus, Listeria monocytogenes, Vibrio choleraeThe functional effects of Lys-for-Arg substitutions are dependent on the peptide's primary structure; in some peptides (e.g., Crp4), it attenuates bactericidal activity against less-sensitive species like E. coli. nih.gov nih.gov
Proline-containing α-helical peptidesGram-negative and Gram-positive bacteriaThe introduction of proline residues decreases peptide helicity and can reduce the ability to permeabilize the cytoplasmic membrane of E. coli. acs.org acs.org
L-Lysine and Poly-L-LysineE. coli, S. aureusPoly-L-lysine exhibits strong antimicrobial activity; L-lysine in combination with pulsed electric fields can achieve significant inactivation of bacteria. mdpi.com mdpi.com

Advanced Analytical and Characterization Methodologies for L Prolyl L Alanyl L Lysine Pak

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a primary tool for assessing the purity of peptides and quantifying the main component relative to any synthesis-related impurities. mtoz-biolabs.com The choice of technique is dictated by the physicochemical properties of the peptide and the specific information required.

High-Performance Liquid Chromatography (HPLC): Reversed-Phase and Ion-Exchange

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of peptides, offering high resolution and sensitivity. nih.gov Two common modes, Reversed-Phase HPLC (RP-HPLC) and Ion-Exchange Chromatography (IEC), are particularly well-suited for a tripeptide like PAK.

Reversed-Phase HPLC (RP-HPLC) is the most common method for peptide purity analysis. mtoz-biolabs.comcreative-proteomics.com It separates molecules based on their hydrophobicity. nih.gov The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent system, typically a gradient of water and a more non-polar organic solvent like acetonitrile. altabioscience.comnih.gov An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to mask the charges of basic residues like lysine (B10760008), which improves peak shape and retention. jove.com In this system, PAK would be eluted based on the combined hydrophobicity of its proline, alanine (B10760859), and lysine residues. Impurities, such as deletion sequences or peptides with remaining protecting groups from synthesis, would have different hydrophobicities and thus different retention times, allowing for their separation and quantification. altabioscience.com

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. nih.govnih.gov The stationary phase consists of a resin with covalently attached charged functional groups. ucl.ac.uklibretexts.org Given the presence of a basic lysine residue, PAK possesses a net positive charge at a pH below the pKa of its amino groups. Therefore, it can be effectively analyzed using a cation-exchange column, which has a negatively charged stationary phase. libretexts.orgpurolite.com The peptide is loaded onto the column under low ionic strength conditions and is subsequently eluted by increasing the salt concentration (e.g., a sodium chloride gradient) or changing the pH of the mobile phase. ucl.ac.uk This technique is highly effective at separating peptides that differ by even a single charge.

Table 6.1.1: Typical HPLC Conditions for Purity Assessment of PAK.
ParameterReversed-Phase HPLC (RP-HPLC)Cation-Exchange Chromatography (IEC)
Stationary Phase C18 or C8 silica, 3-5 µm particle size, 100-300 Å pore size creative-proteomics.comnih.govStrong or weak cation exchanger (e.g., sulfopropyl or carboxymethyl functionalized resin) ucl.ac.uk
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water jove.comLow ionic strength buffer (e.g., 20 mM Phosphate buffer, pH 3.0-6.0)
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile longdom.orgHigh ionic strength buffer (e.g., 20 mM Phosphate buffer + 1 M NaCl, pH 3.0-6.0)
Elution Method Gradient elution with increasing concentration of Mobile Phase BGradient elution with increasing salt concentration libretexts.org
Detection UV Absorbance at 215-220 nm (peptide bond) creative-proteomics.comUV Absorbance at 215-220 nm
Separation Principle Hydrophobicity mtoz-biolabs.comNet positive charge purolite.com

Size-Exclusion Chromatography for Aggregation Studies

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, or size in solution. nih.govlcms.cz This technique is crucial for detecting and quantifying aggregates, such as dimers and higher-order multimers, which are critical quality attributes for biotherapeutics. biocompare.com The stationary phase consists of porous particles with a defined pore size distribution. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. biocompare.com

For a small tripeptide like PAK, SEC is primarily used to confirm the absence of high-molecular-weight species or aggregates formed during synthesis or storage. The peptide monomer is expected to elute late in the chromatogram. While SEC is a gold standard for aggregate analysis in larger proteins, its application for a small peptide like PAK is mainly for quality control to ensure no significant oligomerization has occurred. nih.govacs.org

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. mdpi.com In its most common mode, Capillary Zone Electrophoresis (CZE), a sample is introduced into a narrow fused-silica capillary filled with a background electrolyte (BGE). nih.gov When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity at different velocities.

Due to the basic lysine residue, PAK is positively charged in acidic buffers and will migrate toward the cathode. CE offers extremely high separation efficiency, making it capable of separating peptides with very similar structures, including isomers. mdpi.comnih.gov It is a powerful alternative to HPLC for purity assessment, requires minimal sample volume, and provides rapid analysis times. mdpi.com

Table 6.1.3: Example Capillary Zone Electrophoresis (CZE) Parameters for PAK Analysis.
ParameterTypical Condition
Capillary Uncoated Fused-Silica (e.g., 50 µm i.d., 50 cm length)
Background Electrolyte (BGE) 25-50 mM Phosphate or Formate buffer, pH 2.5-3.5 nih.gov
Applied Voltage 15-30 kV (Normal Polarity) mdpi.com
Injection Hydrodynamic (Pressure) or Electrokinetic (Voltage) mdpi.com
Detection UV Absorbance at 200-214 nm
Separation Principle Charge-to-size ratio

Mass Spectrometry for Structural Confirmation and Post-Translational Modifications

Mass Spectrometry (MS) is an essential analytical tool that provides precise information on the molecular weight and amino acid sequence of a peptide. nih.gov It is the definitive technique for confirming the identity of a synthesized peptide. biognosys.com Soft ionization techniques are employed to bring the fragile peptide molecules into the gas phase as ions without significant fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates gas-phase ions directly from a liquid solution, making it highly compatible with liquid chromatography (LC-MS). libretexts.org In positive ion mode, a peptide solution is passed through a charged capillary, forming a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions, often with multiple positive charges (e.g., [M+H]⁺ and [M+2H]²⁺). libretexts.org

High-resolution ESI-MS can determine the molecular weight of PAK with high accuracy, confirming its elemental composition. When coupled with tandem mass spectrometry (MS/MS), ESI-MS becomes a powerful tool for sequencing. thermofisher.commetwarebio.com The parent ion of PAK is selected and fragmented through collision-induced dissociation (CID). This process typically breaks the peptide bonds, generating a series of characteristic fragment ions (b- and y-ions) that differ by the mass of a single amino acid residue. uci.edu Analysis of the resulting mass spectrum allows for the direct confirmation of the Pro-Ala-Lys sequence. nih.gov

Table 6.2.1: Theoretical m/z Values for PAK and its Fragments in ESI-MS/MS.
Ion TypeSequenceTheoretical Monoisotopic Mass (Da)Charge (z)Theoretical m/z
[M+H]⁺ Pro-Ala-Lys314.19541315.2027
[M+2H]²⁺ Pro-Ala-Lys314.19542158.1050
b₂ ion Pro-Ala168.08991169.0972
y₁ ion Lys146.10551147.1128
y₂ ion Ala-Lys217.14291218.1502

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique highly suited for peptide analysis. libretexts.org The sample (PAK) is co-crystallized with a large excess of a UV-absorbing matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), on a target plate. nih.gov A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, carrying the peptide analyte with it into the gas phase. libretexts.org MALDI typically produces singly charged ions ([M+H]⁺), resulting in simpler spectra compared to ESI. libretexts.org

This technique is coupled with a Time-of-Flight (TOF) mass analyzer, which measures the mass-to-charge ratio by determining the time it takes for an ion to travel a fixed distance. MALDI-TOF MS is known for its high sensitivity, speed, and tolerance to buffers and salts. rsc.org It is an excellent method for rapid molecular weight confirmation and purity checks of peptide samples. researchgate.net Post-source decay (PSD) analysis can also be performed to induce fragmentation and obtain sequence information, similar to MS/MS in ESI. researchgate.net

Table 6.2.2: Comparison of ESI-MS and MALDI-TOF MS for PAK Characterization.
FeatureElectrospray Ionization (ESI)-MSMatrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS
Sample Introduction Liquid solution, direct infusion or LC-coupled libretexts.orgCo-crystallized solid with a matrix on a target plate libretexts.org
Ionization State Typically produces multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺) libretexts.orgPrimarily produces singly charged ions ([M+H]⁺) libretexts.org
Coupling to Separation Excellent for online coupling with HPLC (LC-MS) thermofisher.comTypically an offline technique, though can be coupled with LC nih.gov
Primary Use for PAK Accurate mass determination and definitive sequencing (LC-MS/MS) metwarebio.comRapid molecular weight confirmation, purity screening, and peptide mass fingerprinting researchgate.net
Tolerance to Contaminants Sensitive to salts and detergents, requires clean samplesMore tolerant to salts and buffers rsc.org

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the definitive sequence verification of peptides like L-Prolyl-L-Alanyl-L-Lysine (PAK). The process involves multiple stages of mass analysis, typically beginning with the ionization of the peptide and isolation of its corresponding molecular ion (precursor ion). This isolated precursor ion is then subjected to fragmentation through methods like Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), or Electron-Transfer Dissociation (ETD). nih.govnih.gov

During CID, the precursor ion is accelerated and collided with neutral gas molecules, leading to the cleavage of the most labile bonds, which are the peptide amide bonds along the backbone. youtube.com This fragmentation predominantly produces two types of sequence-informative ions: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. nih.govyoutube.com The mass difference between consecutive ions in a b-series or a y-series corresponds to the mass of a specific amino acid residue, allowing for the direct deduction of the peptide sequence. youtube.com

For the tripeptide PAK (Pro-Ala-Lys), the fragmentation pattern can be predicted. The cleavage of the peptide bond between Proline and Alanine would yield the b₁ and y₂ ions. Cleavage between Alanine and Lysine would produce the b₂ and y₁ ions. By analyzing the resulting mass spectrum and identifying these characteristic fragment ions, the sequence Pro-Ala-Lys can be unequivocally confirmed. researchgate.net The high mass accuracy of modern mass spectrometers further facilitates the confident identification of these fragments. nih.gov

Table 1: Theoretical m/z Values of Expected Fragment Ions for L-Prolyl-L-Alanyl-L-Lysine (PAK) in MS/MS Analysis.
Fragment Ion TypeSequenceMonoisotopic Mass (Da)Charge (z)Theoretical m/z ([M+H]⁺)
b₁Pro97.05+198.06
b₂Pro-Ala168.09+1169.10
y₁Lys146.11+1147.11
y₂Ala-Lys217.14+1218.15

Spectroscopic Techniques for Structural and Conformational Insights

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to investigate the secondary structure and vibrational properties of peptides. mdpi.com The infrared spectrum of a peptide is dominated by characteristic absorption bands arising from the vibrations of the amide groups (-CO-NH-) in the peptide backbone, known as amide bands. acs.org

Amide I (1600-1700 cm⁻¹): This band is primarily associated with the C=O stretching vibration of the peptide bond. mdpi.com Its frequency is highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil) due to differences in hydrogen bonding patterns. mdpi.comnih.gov

Amide II (1500-1600 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. acs.org

Amide III (1200-1300 cm⁻¹): This is a more complex band involving C-N stretching, N-H bending, and other vibrations. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Functional Groups in L-Prolyl-L-Alanyl-L-Lysine (PAK).
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Amino Acid Residue
N-H Stretch (Amide A)Peptide Backbone~3300Ala, Lys
C-H StretchAlkyl Side Chains2850-2960Pro, Ala, Lys
C=O Stretch (Amide I)Peptide Backbone1630-1680Pro, Ala, Lys
N-H Bend (Amide II)Peptide Backbone1510-1580Ala, Lys
NH₃⁺ BendingLysine Side Chain~1500-1630Lys
C-N Stretch / N-H Bend (Amide III)Peptide Backbone1230-1300Pro, Ala, Lys

UV-Visible Absorption Spectroscopy for Electronic Properties

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. For peptides, the primary chromophores are the peptide bonds themselves and the side chains of aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine). iosrjournals.org

The tripeptide L-Prolyl-L-Alanyl-L-Lysine lacks aromatic side chains. Therefore, its UV absorption profile is expected to be dominated by the electronic transitions of the peptide bonds, which occur in the far-UV region of the spectrum (below 240 nm). The main transitions are:

n → π* transition: This is a lower energy, weaker absorption occurring around 210-220 nm. It involves the excitation of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital of the carbonyl group.

π → π* transition: This is a higher energy, more intense absorption occurring around 190 nm. It involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the peptide bond.

The positions of these absorption maxima are sensitive to the peptide's conformation and its solvent environment. nih.gov While PAK does not absorb in the near-UV or visible range, far-UV spectroscopy can be a valuable tool for studying conformational changes that alter the electronic environment of the peptide backbone. For instance, the formation of secondary structures can influence the intensity and exact wavelength of these transitions.

Table 3: Electronic Transitions in the Peptide Backbone of L-Prolyl-L-Alanyl-L-Lysine (PAK).
Electronic TransitionApproximate Wavelength (λmax)Relative IntensityOrigin
n → π~210-220 nmLowCarbonyl non-bonding electrons
π → π~190 nmHighPeptide bond π-system

Development and Application of Biosensors for L-Prolyl-L-Alanyl-L-Lysine (PAK) Detection

While specific biosensors for the tripeptide PAK are not widely reported, the principles of biosensor design can be readily adapted for its detection. A biosensor integrates a biological recognition element with a physical transducer to generate a measurable signal upon binding to the target analyte. malvernpanalytical.commdpi.com

Electrochemical Biosensors

Electrochemical biosensors measure changes in electrical properties (current, potential, impedance) resulting from the interaction between the analyte and the bioreceptor. nih.gov A hypothetical electrochemical biosensor for PAK could be designed using several approaches:

Enzyme-Based: An enzyme that specifically recognizes and cleaves or modifies the PAK sequence could be immobilized on an electrode surface. The enzymatic reaction could consume or produce an electroactive species (e.g., H₂O₂, NADH, O₂), and the change in concentration of this species would be detected amperometrically. nih.gov

Aptamer-Based: Short single-stranded DNA or RNA sequences, known as aptamers, can be selected through an in-vitro process to bind to PAK with high affinity and specificity. When the aptamer, immobilized on an electrode, binds to PAK, the resulting conformational change can alter the electron transfer kinetics of a redox probe, leading to a detectable change in the electrochemical signal.

Immunosensors: Antibodies raised against PAK could be immobilized on the electrode. The binding of PAK to the antibody can be detected directly through changes in capacitance or impedance, or indirectly using an enzyme-labeled secondary antibody. researchgate.net

Table 4: Potential Components of an Electrochemical Biosensor for PAK.
ComponentExampleTransduction Principle
BioreceptorPAK-specific peptidase, PAK-binding aptamer, Anti-PAK antibodySpecific binding or enzymatic reaction
TransducerScreen-printed carbon electrode, Gold electrodeAmperometry, Voltammetry, Impedance Spectroscopy
Signal GenerationChange in current from redox reaction, Change in impedance from binding eventConversion of a biological event into an electrical signal

Optical Biosensors

Optical biosensors utilize changes in light properties—such as absorbance, fluorescence, or refractive index—to detect analyte binding. malvernpanalytical.com These methods are highly sensitive and can provide real-time detection. mdpi.com

Fluorescence-Based: A common strategy involves a "peptide beacon" architecture. nih.gov A synthetic peptide could be designed to specifically bind PAK. This recognition peptide would be labeled with a fluorophore and a quencher. In the absence of PAK, the peptide is in a conformation that brings the fluorophore and quencher close, resulting in low fluorescence. Upon binding to PAK, the peptide undergoes a conformational change that separates the fluorophore and quencher, leading to a significant increase in fluorescence intensity. nih.gov

Surface Plasmon Resonance (SPR): In an SPR biosensor, one of the binding partners (e.g., an anti-PAK antibody or aptamer) is immobilized on a gold-coated sensor chip. When a solution containing PAK is passed over the surface, the binding of PAK to the immobilized receptor causes a change in the refractive index at the sensor surface. This change is detected as a shift in the angle of minimum reflectivity of polarized light, providing label-free, real-time data on the binding event. malvernpanalytical.com

Table 5: Potential Designs for Optical Biosensors for PAK.
Biosensor TypeBiorecognition ElementSignal OutputPrinciple
Fluorescence Resonance Energy Transfer (FRET)PAK-binding peptide or aptamer labeled with a FRET pairChange in fluorescence intensity/ratioBinding-induced conformational change alters the distance between FRET donor and acceptor.
Surface Plasmon Resonance (SPR)Immobilized anti-PAK antibody or aptamerShift in resonance angleBinding of PAK to the sensor surface changes the local refractive index. malvernpanalytical.com
ColorimetricGold nanoparticles functionalized with a PAK-specific aptamerColor change (e.g., red to blue)PAK-induced aggregation or disaggregation of nanoparticles alters their plasmonic properties. rsc.org

Applications of L Prolyl L Alanyl L Lysine Pak As a Research Tool

Use in Biochemical Assays and Probes for Molecular Interactions

The distinct properties of the amino acids within the Pro-Ala-Lys sequence make it a valuable entity for designing biochemical assays and molecular probes to study protein-protein interactions. mdpi.comnih.gov The bioactivity of a peptide is directly related to the roles of its constituent amino acids. smolecule.com

L-Lysine: The ε-amino group on the lysine (B10760008) side chain confers a positive charge at physiological pH. smolecule.com This allows for electrostatic interactions with negatively charged pockets on the surface of target proteins, such as those rich in aspartic acid or glutamic acid. This charge complementarity is a key factor in molecular recognition. smolecule.com

L-Proline: The cyclic structure of proline imposes significant conformational rigidity on the peptide backbone. smolecule.com This restriction reduces the entropic penalty upon binding to a target, potentially increasing affinity and specificity compared to more flexible peptides.

L-Alanine: As a small, nonpolar residue, alanine (B10760859) provides spacing and can influence the peptide's hydrophobic character and steric fit within a binding site. smolecule.com

The sequence of Pro-Ala-Lys has been identified as a pharmacophore, or the essential core of a molecule responsible for its biological activity, in studies of thrombolytic (clot-dissolving) oligopeptides. nih.gov Research on the related peptide Ala-Arg-Pro-Ala-Lys-OH has shown that the Pro-Ala-Lys segment is critical for its function, with alterations to this sequence leading to a collapse of thrombolytic activity. nih.gov This highlights the sequence's importance in specific molecular interactions.

In the design of molecular probes, the lysine residue is particularly useful. For instance, L-lysine has been incorporated as a linker in fluorescent cholesterol probes, where its free amino group can enhance hydrophilicity and cellular uptake while providing an attachment point for a fluorophore. mdpi.com Similarly, the lysine in PAK could be modified with fluorophores, biotin (B1667282), or other reporter molecules, turning the tripeptide into a specific probe to investigate binding partners or to quantify interactions in assays like fluorescence polarization. frontiersin.org

The following table illustrates the comparative bioactivity of tripeptide variants based on the Lys-Pro-Ala (KPA) sequence, which demonstrates the importance of each amino acid's position and identity in determining binding affinity.

Tripeptide SequenceHydrophobicity IndexNet Charge (pH 7.4)Relative Binding Affinity
Lys-Pro-Ala (KPA)0.45+11.00 (reference)
Lys-Pro-Gly (KPG)0.62+10.78 ± 0.05
Arg-Pro-Ala (RPA)0.45+10.92 ± 0.07
Lys-Pro-Ala-NMe0.51+11.15 ± 0.09

Data adapted from structure-activity relationship analyses. smolecule.com The table shows that substituting alanine with glycine (B1666218) (KPG) reduces affinity, likely due to a loss of conformational restraint, while modifying the C-terminus enhances it.

Role in Peptide Library Construction and Screening for Functional Discovery

Combinatorial peptide libraries are powerful tools for discovering novel ligands for specific biological targets. nih.govgenscript.com These libraries can contain millions to billions of different peptide sequences and are screened to find those that bind to a target of interest. Tripeptides can serve as foundational scaffolds in the construction of such libraries. pepperprint.comresearchgate.net

The Pro-Ala-Lys sequence can be used as a core motif in a focused or biased peptide library. In this approach, the PAK sequence is kept constant while the flanking amino acid positions are randomized. This allows researchers to explore how different residues surrounding the core motif affect its binding properties. Alternatively, one or two positions within the tripeptide itself could be varied to create a library of related sequences. For example, a library based on the Pro-His-His tripeptide was constructed to screen for antioxidative properties. researchgate.net Similarly, a library based on PAK could be screened to find modulators of enzymes that recognize proline-rich or positively charged sequences.

The general process for using a peptide library for functional discovery involves:

Construction: A large, diverse library of peptides is synthesized, for example, on a solid support or displayed on the surface of bacteriophages. pepperprint.comnih.gov

Screening: The library is exposed to an immobilized target protein.

Washing: Non-binding peptides are washed away.

Elution and Identification: Peptides that bind to the target are eluted and their sequences are determined, often through DNA sequencing in the case of phage display libraries. nih.gov

The defined structure of PAK, with its rigid turn and charged side chain, makes it an attractive scaffold for designing libraries intended to target specific protein surface features, such as grooves or pockets that can accommodate this shape.

Integration into Cell Culture Media Formulations for Research Purposes

Small peptides are increasingly being investigated as supplements in cell culture media to improve cell viability, growth, and productivity. google.com While free amino acids can be unstable or have low solubility, di- and tripeptides can serve as a more stable source of these essential nutrients. google.com

Although the specific use of Pro-Ala-Lys as a standard medium supplement is not widely documented, its components suggest potential benefits for research purposes.

Nutrient Source: It can be enzymatically cleaved by cells to release L-proline, L-alanine, and the essential amino acid L-lysine for protein synthesis and other metabolic functions.

Influencing Cell Behavior: Certain tripeptides have been shown to regulate cell adhesion and spreading. nih.gov For instance, the tripeptide GER was found to stimulate fibroblast attachment. nih.gov Given that surfaces coated with Poly-L-Lysine are widely used to promote cell adhesion in culture by providing a positively charged surface, the addition of PAK to the medium could potentially influence cell-surface interactions. sciencellonline.cominnoprot.comnih.govcaltagmedsystems.co.uk Studies with other tripeptides have demonstrated effects on cell proliferation and wound healing, suggesting that PAK could be used as a research tool to probe similar cellular responses. gavinpublishers.comrsc.org

The table below summarizes the roles of related peptides and lysine-based polymers in cell culture, providing a rationale for the potential research applications of PAK in this context.

CompoundApplication in Cell CultureMechanism/Purpose
Poly-L-Lysine (PLL)Coating agent for culture surfacesEnhances cell adhesion by providing a net positive surface charge. sciencellonline.comnih.gov
Tripeptide GERMedia supplementRegulates fibroblast adhesion and spreading. nih.gov
Tripeptide-85 (EVF)Media supplementModulates sebocyte development and differentiation in vitro. gavinpublishers.com
L-Prolyl-L-Alanyl-L-Lysine (PAK)Potential media supplementCould serve as a stable nutrient source and/or modulate cell adhesion and signaling.

Development of Affinity Reagents and Immobilized Systems

Affinity chromatography is a powerful technique for purifying biomolecules based on highly specific binding interactions. This is achieved by covalently attaching a ligand—a molecule that has a specific affinity for the target—to a solid support or resin. The lysine residue in PAK makes it a candidate for creating such affinity reagents.

Immobilized L-lysine itself is a well-established affinity matrix used for the purification of several types of proteins, including plasminogen and ribosomal RNA, which have specific lysine-binding sites. cytivalifesciences.comgbiosciences.comfishersci.comsartorius.com The L-lysine is typically coupled to a resin like Sepharose or Agarose via its α-amino group, leaving the ε-amino group free to interact with target molecules. cytivalifesciences.com

By extension, the Pro-Ala-Lys tripeptide could be immobilized on a solid support to create a novel affinity matrix. The peptide could be attached via its N-terminal proline or C-terminal carboxyl group, leaving the lysine side chain available for interaction. Such a reagent would offer a more defined and potentially more specific binding interaction than simple immobilized lysine, as the adjacent proline and alanine residues would create a unique chemical and steric environment. This type of affinity reagent could be used to:

Isolate and purify proteins that specifically recognize the PAK sequence.

Study protein-peptide interactions by quantifying the binding and elution of proteins from the matrix.

Serve as a tool in "pull-down" assays to identify unknown binding partners from a complex cell lysate. thermofisher.com

The concept of using small peptides as ligands to create high-affinity capture reagents has been demonstrated by combining multiple weak-binding peptides on a synthetic scaffold to generate a powerful bivalent reagent. elsevierpure.comresearchgate.net An immobilized PAK system would operate on a similar principle of exploiting specific peptide-protein interactions for purification or analysis.

Precursor or Building Block in the Synthesis of More Complex Molecules for Research

In modern peptide chemistry, particularly solid-phase peptide synthesis (SPPS), peptides are typically assembled one amino acid at a time. However, in certain cases, using pre-formed di- or tripeptide "building blocks" can be highly advantageous. nih.govd-nb.info This strategy can help overcome synthetic challenges such as difficult coupling reactions or unwanted side reactions like aspartimide formation. d-nb.info

The tripeptide Pro-Ala-Lys can be synthesized and then used as a single unit in the synthesis of a larger, more complex peptide or peptidomimetic. For example, a research goal might be to create a series of longer peptides where the PAK motif is kept constant. Synthesizing the PAK block first and then incorporating it into the larger sequence can be more efficient than adding the three amino acids sequentially in every synthesis.

Furthermore, a derivative of lysine has been developed as a building block for introducing specific functionalities, such as a bromoacetyl group for cross-linking, at a desired position in a peptide sequence. nih.gov Similarly, the PAK tripeptide could be chemically modified prior to its use as a building block. For instance, the lysine side chain could be pre-functionalized with a fluorescent tag, a biotin molecule, or a cross-linking agent. This pre-modified PAK block could then be incorporated into a larger peptide, providing a straightforward method to place a specific functional group at a precise location within the final molecule. This approach is valuable for creating sophisticated molecular probes, targeted therapeutic agents, and other complex biomolecules for research.

Future Research Directions and Unanswered Questions for L Prolyl L Alanyl L Lysine Pak

Elucidating Undiscovered Biological Functions and Signaling Pathways

A primary objective for future research is to move beyond the basic characterization of PAK and uncover its specific biological roles. The discovery of novel bioactive peptides often involves screening for functions in various cellular processes. tekbiotech.comnih.govnih.gov A significant research effort could be directed towards determining if PAK possesses any hitherto unknown biological activities. High-throughput screening assays could be employed to test PAK's effects on a wide array of cellular functions, such as cell proliferation, differentiation, apoptosis, and inflammation. creative-peptides.com

Once a biological activity is identified, the subsequent challenge is to delineate the signaling pathways through which PAK exerts its effects. Investigating how PAK interacts with and modulates cellular signaling networks is crucial for a comprehensive understanding of its function. This could involve identifying downstream effector molecules and characterizing the cascade of events that follow the initial interaction of PAK with its cellular target(s).

Comprehensive Mapping of Molecular Targets and Interaction Partners

To understand the mechanism of action of PAK at a molecular level, it is imperative to identify its direct binding partners within a biological system. A range of modern proteomics techniques can be applied to achieve this. creative-proteomics.com Affinity purification-mass spectrometry (AP-MS) is a powerful method where a modified version of PAK could be used as bait to "pull down" its interacting proteins from cell lysates. creative-proteomics.comnih.gov These interacting proteins can then be identified using mass spectrometry.

Another complementary approach is the use of quantitative mass spectrometry combined with stable isotope labeling by amino acids in cell culture (SILAC). rupress.org This method can help distinguish specific binding partners from non-specific interactions by quantifying the enrichment of proteins that bind to PAK. rupress.org Furthermore, computational approaches, such as molecular docking, could be used to predict potential binding sites on proteins for which some structural information is available. researchgate.net

Table 1: Potential Methodologies for Identifying Molecular Targets of PAK
MethodologyPrinciplePotential Insights for PAK
Affinity Purification-Mass Spectrometry (AP-MS)Uses a tagged PAK molecule to isolate binding partners from a complex mixture, which are then identified by mass spectrometry. creative-proteomics.comDirect identification of proteins that physically interact with PAK.
Yeast Two-Hybrid (Y2H)A genetic method to detect protein-protein interactions in vivo. nih.govScreening of entire libraries of proteins for potential interaction partners of PAK.
Surface Plasmon Resonance (SPR)Measures the binding kinetics and affinity of interactions in real-time. creative-peptides.comQuantitative assessment of the binding strength between PAK and its potential targets.
Computational DockingPredicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netVirtual screening of protein databases to identify potential targets and predict binding modes.

Advanced Structural Studies Under Physiological Mimicking Conditions

Determining the three-dimensional structure of PAK is fundamental to understanding its function. While computational models can provide initial insights, experimental structural studies are essential for a definitive characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying the structure and dynamics of peptides in solution, providing a more accurate representation of their state in a biological environment. acs.orgresearchgate.netnih.gov

Future research should focus on conducting NMR studies of PAK in environments that mimic physiological conditions, such as in the presence of lipid micelles or bicelles to simulate cell membranes. This would provide valuable information on how the structure of PAK might change upon interacting with cellular components.

Exploration of Conformational Dynamics in Relation to Biological Activity

Peptides are often flexible molecules that can adopt multiple conformations in solution. nih.gov This conformational flexibility can be crucial for their biological activity. nih.gov Understanding the conformational landscape of PAK and how it relates to its function is a key area for future investigation.

Molecular dynamics (MD) simulations can be employed to explore the conformational space available to PAK and to identify the most stable or functionally relevant conformations. rsc.org These computational studies, when combined with experimental data from techniques like NMR, can provide a detailed picture of the relationship between the structure, dynamics, and activity of PAK. rsc.org This knowledge is critical for understanding how PAK interacts with its molecular targets and for the rational design of more potent analogs.

Development of Novel Analytical Methods for In Situ Detection

To fully understand the biological role of PAK, it is necessary to be able to detect and quantify it within its native biological environment. This requires the development of sensitive and specific analytical methods for in situ detection. Mass spectrometry imaging (MSI), such as MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging), is a promising technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. acs.orgfree.frnews-medical.netmanchester.ac.ukspringernature.com

Future efforts could focus on developing optimized MSI protocols for the detection of PAK in various tissues and cell types. This would enable researchers to investigate the localization of PAK and how its distribution may change in different physiological or pathological states.

Potential for Rational Design of Bioactive Peptide Analogs for Research

Once the structure-activity relationships of PAK are better understood, this knowledge can be used to rationally design and synthesize analogs with improved properties. researchgate.netnih.govfrontiersin.orgacs.orgnih.gov This could involve modifying the amino acid sequence to enhance binding affinity, improve stability, or alter its biological activity. nih.gov For example, the introduction of non-natural amino acids or cyclization of the peptide backbone are common strategies to increase proteolytic resistance and conformational rigidity. nih.gov

The creation of a library of PAK analogs would be a valuable resource for further research, allowing for a more detailed probing of its biological functions and for the identification of molecules with potential therapeutic applications. creative-peptides.comnih.govresearchgate.netmedchemexpress.com

Table 2: Strategies for the Rational Design of PAK Analogs
Design StrategyRationaleDesired Outcome for PAK Analogs
Alanine (B10760859) ScanningSystematically replacing each amino acid with alanine to identify key residues for activity.Mapping of residues crucial for the biological function of PAK.
D-Amino Acid SubstitutionIncorporating D-amino acids to increase resistance to proteases. nih.govEnhanced stability and prolonged biological half-life.
Peptide CyclizationConstraining the peptide's conformation to increase receptor affinity and stability. nih.govIncreased potency and selectivity.
PeptidomimeticsDesigning molecules that mimic the structure and function of the peptide but with improved drug-like properties. nih.govDevelopment of research tools with enhanced bioavailability and stability.

Integration with Systems Biology and Multi-Omics Approaches

To gain a holistic understanding of the role of PAK in complex biological systems, it is essential to integrate data from various "omics" platforms. nih.govnih.govnih.govfrontiersin.org A systems biology approach would involve combining data from peptidomics (the large-scale study of peptides) with genomics, transcriptomics, proteomics, and metabolomics. nih.govcreative-proteomics.comresearchgate.net

This integrated approach could reveal how PAK influences global cellular processes and how its own levels are regulated. oup.comdrugtargetreview.com For instance, by correlating the abundance of PAK with changes in gene expression or protein levels, it may be possible to identify the pathways and networks that are modulated by this tripeptide. Such an approach would provide a much richer and more comprehensive picture of the biological significance of L-Prolyl-L-Alanyl-L-Lysine.

Q & A

Q. What are the standard protocols for synthesizing L-Lysine-containing peptides like L-prolyl-L-alanyl-L-lysine?

Solid-phase peptide synthesis (SPPS) is the primary method. The peptide chain is assembled sequentially on a resin-bound starting amino acid, using protected derivatives (e.g., Fmoc or Boc chemistry). Coupling reagents such as HBTU or DIC facilitate amino acid addition, followed by deprotection and cleavage from the resin using trifluoroacetic acid (TFA) . Critical steps include monitoring coupling efficiency via Kaiser tests and optimizing reaction times to minimize side reactions like epimerization.

Q. Which analytical methods are recommended for quantifying L-Lysine in biological samples?

High-performance liquid chromatography (HPLC) with UV/fluorescence detection or mass spectrometry (LC-MS) is standard. For enzymatic quantification, microbial methylation-based assays (MMPA) can be used but require validation against HPLC due to potential interference from matrix components. Statistical validation (e.g., paired t-tests and linear regression) is essential to ensure accuracy between methods .

Q. How is the structural conformation of L-Lysine-proline-alanine sequences characterized?

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are used to resolve backbone and side-chain conformations. For example, proline’s cyclic structure introduces kinks in the peptide chain, which can be analyzed via NOE (nuclear Overhauser effect) correlations in 2D NMR. Circular dichroism (CD) spectroscopy further assesses secondary structure (e.g., α-helix or β-sheet propensity) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC and enzymatic assays in L-Lysine quantification?

Discrepancies often arise from matrix interference in enzymatic assays (e.g., MMPA). To address this:

  • Validate both methods using spiked samples with known L-Lysine concentrations.
  • Perform linear regression analysis to assess correlation and Bland-Altman plots to evaluate bias.
  • Use paired t-tests to statistically compare results, as demonstrated in piglet plasma studies .

Q. What strategies optimize solid-phase synthesis of L-Lysine-rich peptides to minimize side reactions?

  • Side-chain protection : Use orthogonal protecting groups (e.g., Mtt for lysine’s ε-amino group) to prevent unintended deprotection.
  • Coupling efficiency : Employ double couplings for sterically hindered residues like proline.
  • Cleavage conditions : Optimize TFA/scavenger ratios (e.g., adding water and triisopropylsilane) to reduce aspartimide formation in acidic environments .

Q. How do structural modifications in L-Lysine peptides affect their bioavailability in animal models?

Modifications such as acetylation or PEGylation alter solubility and enzymatic stability. For instance, lysine sulfate has higher bioavailability (106–117% relative to lysine HCl) in piglets due to improved intestinal absorption, as shown by villus height measurements in the jejunum . Species-specific responses must be considered; e.g., broilers show optimal growth at 0.7% lysine supplementation, while pigs exhibit reduced performance at >0.15% due to amino acid imbalances .

Q. What functional assays assess the biological activity of L-Lysine-proline-alanine sequences?

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target proteins (e.g., collagen-binding integrins).
  • Self-assembly studies : Monitor hydrogel formation via TEM or rheology, as lysine’s hydrophilic side chains influence peptide amphiphilicity .
  • Enzymatic stability : Incubate peptides with proteases (e.g., trypsin) and quantify degradation via LC-MS.

Data Contradiction and Interpretation

Q. How should researchers interpret conflicting data on L-Lysine’s effects in animal studies?

Contradictions may arise from species-specific metabolism or experimental design flaws. For example:

  • In pigs, excessive lysine (>0.15%) reduces growth due to limiting methionine or threonine, whereas broilers tolerate higher levels .
  • Statistical power analysis should be conducted during experimental design to ensure sample sizes are adequate. Meta-analyses of prior studies can identify trends obscured in individual trials .

Tables for Key Methodological Comparisons

Analytical Method Advantages Limitations Validation Metrics
HPLC-UVHigh specificity, wide linear rangeMatrix interference in complex samplesRecovery rate (90–110%), R² >0.99
MMPACost-effective, high throughputSusceptible to microbial contaminationPaired t-test (p<0.05), slope=1±0.1
Synthesis Issue Solution Reference
EpimerizationUse HOBt/DIC coupling at 0°C
Aspartimide formationAdd 2% water to cleavage cocktail

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.